![molecular formula C21H30N2O3 B4957505 N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B4957505.png)
N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide, also known as CRF1 antagonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound acts as an antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, which is involved in the regulation of stress and anxiety-related behaviors.
Applications De Recherche Scientifique
N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce the symptoms of post-traumatic stress disorder (PTSD) and alcohol withdrawal syndrome in animal models.
Mécanisme D'action
N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide acts as an antagonist of the N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide receptor. The N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide receptor is involved in the regulation of stress and anxiety-related behaviors. By blocking the N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide receptor, N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide reduces the release of stress hormones such as cortisol and reduces anxiety-related behaviors.
Biochemical and Physiological Effects:
N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It reduces the release of stress hormones such as cortisol and reduces anxiety-related behaviors. It also increases the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments. It is a highly selective antagonist of the N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide receptor, which reduces the risk of off-target effects. It also has good oral bioavailability, which makes it suitable for use in animal models. However, N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide has some limitations for lab experiments. It has a relatively short half-life, which requires frequent dosing in animal models. It also has poor solubility in water, which can make it difficult to administer.
Orientations Futures
There are several future directions for the research on N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide. One direction is to investigate its potential therapeutic applications in humans. It has shown promising results in animal models for the treatment of anxiety disorders, PTSD, and alcohol withdrawal syndrome. Another direction is to investigate its potential applications in the treatment of other psychiatric disorders such as depression and schizophrenia. Finally, future research could focus on developing more potent and selective N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide antagonists that have longer half-lives and better solubility in water.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide involves several steps. The first step is the reaction of 3-methoxybenzylamine with cycloheptanone in the presence of sodium hydride to form N-cycloheptyl-3-methoxybenzylamine. This intermediate is then reacted with phosgene to form the corresponding isocyanate. The isocyanate is then reacted with piperidine-3-carboxylic acid to form the final product, N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide.
Propriétés
IUPAC Name |
N-cycloheptyl-1-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-26-19-10-6-7-16(13-19)14-23-15-17(11-12-20(23)24)21(25)22-18-8-4-2-3-5-9-18/h6-7,10,13,17-18H,2-5,8-9,11-12,14-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDMWYSBZREHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC(CCC2=O)C(=O)NC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.